Abt-737

Catalog No.
S548565
CAS No.
852808-04-9
M.F
C42H45ClN6O5S2
M. Wt
813.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abt-737

CAS Number

852808-04-9

Product Name

Abt-737

IUPAC Name

4-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide

Molecular Formula

C42H45ClN6O5S2

Molecular Weight

813.4 g/mol

InChI

InChI=1S/C42H45ClN6O5S2/c1-46(2)23-22-35(30-55-37-9-4-3-5-10-37)44-40-21-20-38(28-41(40)49(51)52)56(53,54)45-42(50)32-14-18-36(19-15-32)48-26-24-47(25-27-48)29-33-8-6-7-11-39(33)31-12-16-34(43)17-13-31/h3-21,28,35,44H,22-27,29-30H2,1-2H3,(H,45,50)/t35-/m1/s1

InChI Key

HPLNQCPCUACXLM-PGUFJCEWSA-N

SMILES

CN(C)CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5C6=CC=C(C=C6)Cl)[N+](=O)[O-]

Solubility

Soluble in DMSO, not in water

Synonyms

ABT 737; ABT-737; ABT737.

Canonical SMILES

CN(C)CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5C6=CC=C(C=C6)Cl)[N+](=O)[O-]

Isomeric SMILES

CN(C)CC[C@H](CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5C6=CC=C(C=C6)Cl)[N+](=O)[O-]

Description

The exact mass of the compound Abt-737 is 812.25814 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Nitrophenols - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inducing Apoptosis in Cancer Cells

Abt-737 belongs to a class of drugs known as BH3 mimetics. These drugs mimic the function of naturally occurring proteins called BH3-only proteins, which play a critical role in triggering apoptosis. Normally, the balance between pro-apoptotic (cell death promoting) and anti-apoptotic (cell survival promoting) proteins determines a cell's fate. Cancer cells often have elevated levels of anti-apoptotic proteins, allowing them to evade cell death signals. Abt-737 disrupts this balance by binding to and inhibiting anti-apoptotic proteins, particularly Bcl-2 and Bcl-xL, tipping the scale towards cell death.

Studies have shown that Abt-737 can induce apoptosis in various cancer cell lines, including leukemia, lymphoma, and some solid tumors []. However, the effectiveness can vary depending on the specific cancer type and the presence of other cellular factors [].

Abt-737 is a small molecule inhibitor specifically targeting members of the B-cell lymphoma 2 (Bcl-2) family, particularly Bcl-2, Bcl-xL, and Bcl-w. It acts as a BH3 mimetic, designed to mimic the pro-apoptotic BH3-only proteins that promote apoptosis by displacing pro-survival proteins from their interactions with pro-apoptotic factors. Originally developed for cancer therapy, Abt-737 has also been identified as a senolytic agent, selectively inducing death in senescent cells .

  • Abt-737 acts as a BH3 mimetic, mimicking the natural BH3 domain of proteins that trigger cell death pathways [].
  • By binding to specific anti-apoptotic proteins (proteins that resist cell death), it disrupts their function and promotes cell death in cancer cells and senescent cells [].
  • The exact mechanisms underlying this process are still being explored [].
  • Information on safety and hazards is limited due to the compound being under development [].
  • However, as with many experimental drugs, there's always a potential for toxicity and other side effects [].
  • Further research is necessary to establish a complete safety profile for Abt-737.

Abt-737 primarily functions through its binding to the hydrophobic groove of Bcl-2 family proteins. This binding inhibits their anti-apoptotic functions, allowing for the activation of the intrinsic apoptotic pathway. The compound does not directly activate Bax or Bak but rather facilitates their activation indirectly by neutralizing the protective effects of Bcl-2 proteins . The chemical structure of Abt-737 allows it to effectively disrupt the Bcl-2/Bax complex, promoting apoptosis in susceptible cancer cells .

In vitro studies have demonstrated that Abt-737 induces apoptosis in various cancer cell lines, particularly those associated with B-cell malignancies and small-cell lung cancer. Its effectiveness is attributed to its high affinity for Bcl-2, Bcl-xL, and Bcl-w, which are often overexpressed in tumors. Abt-737 has shown significant single-agent activity against lymphomas and myeloma, as well as synergy when combined with other therapeutic agents like TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) .

  • Formation of key intermediates: Utilizing reactions such as amide coupling and cyclization.
  • Purification: Employing techniques like chromatography to isolate the desired compound.
  • Characterization: Using methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of Abt-737.

Specific details on the exact synthetic route may vary based on laboratory protocols and available reagents .

Abt-737 is primarily used in research settings to explore its potential as an anti-cancer agent. Its applications include:

  • Cancer therapy: Particularly effective against hematological malignancies like lymphoma and leukemia.
  • Senolytic therapy: Inducing apoptosis in senescent cells, which may have implications for aging and age-related diseases.
  • Combination therapies: Enhancing the efficacy of other anticancer drugs by overcoming resistance mechanisms mediated by Bcl-2 family proteins .

Abt-737 has been extensively studied for its interactions with other therapeutic agents. Notably:

  • Synergy with TRAIL: Studies show that combining Abt-737 with TRAIL significantly enhances cell death in various cancers.
  • Combination with chemotherapy: It has been found to augment the effects of traditional chemotherapeutic agents like paclitaxel and bortezomib .

These interactions highlight its potential role in combination therapies aimed at improving treatment outcomes in resistant cancer types.

Several compounds share structural or functional similarities with Abt-737. Notable among them are:

Compound NameTarget ProteinsUnique Features
NavitoclaxBcl-2, Bcl-xLOrally bioavailable derivative of Abt-737; associated with thrombocytopenia due to its effect on platelets .
ABT-199Bcl-2Selectively inhibits Bcl-2; shows promise in chronic lymphocytic leukemia treatment .
ObatoclaxMultiple Bcl-2 family membersA pan-BH3 mimetic that targets various pro-survival proteins but less selective than Abt-737 .

Abt-737 stands out due to its high affinity for specific anti-apoptotic proteins while having minimal interaction with others like Mcl-1 and A1, making it a more targeted approach in certain cancer therapies .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

812.2581386 g/mol

Monoisotopic Mass

812.2581386 g/mol

Heavy Atom Count

56

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z5NFR173NV

Pharmacology

BH3 Mimetic ABT-737 is an orally bioavailable, selective small molecule B-cell lymphoma 2 (Bcl-2) Homology 3 (BH3) mimetic, with potential pro-apoptotic and antineoplastic activities. ABT-737 binds to the hydrophobic groove of multiple members of the anti-apoptotic Bcl-2 protein family, including Bcl-2, Bcl-xl and Bcl-w. This inhibits the activity of these pro-survival proteins and restores apoptotic processes in tumor cells, via activation of Bak/Bax-mediated apoptosis. The pro-survival Bcl-2 proteins are overexpressed in many cancers and play important roles in the regulation of apoptosis. Their expression is associated with increased drug resistance and tumor cell survival. ABT-737 does not inhibit the pro-survival proteins Mcl-1, Bcl-B, Bfl-1 (A1); therefore, tumors that overexpress these Bcl-2 family proteins are resistant to ABT-737.

Wikipedia

ABT-737

Dates

Modify: 2023-08-15
Hill et al. Human antibody-based chemically induced dimerizers for cell therapeutic applications. Nature Chemical Biology, doi: 10.1038/nchembio.2529, published online 4 December 2017
van Delft et al. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis. Nature Chemical Biology, doi: 10.1038/s41589-019-0365-8, published online 7 October 2019

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